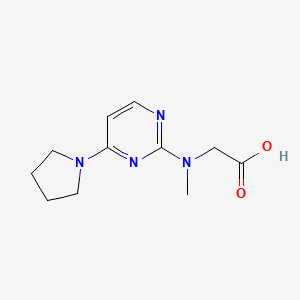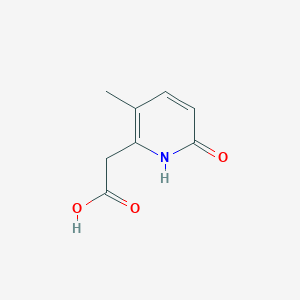
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide
Vue d'ensemble
Description
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H9NO4 . It is a solid substance and is used in research .
Molecular Structure Analysis
The molecular weight of 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide is 207.18 . The SMILES string representation of the molecule is COC1=CC(C(NCC#C)=O)=CC(OC)=C1OC .Physical And Chemical Properties Analysis
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide is a solid substance . It has a molecular weight of 207.18 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Antibacterial Assessment
A study explored the antibacterial activity of Gallamide derivatives, including 3,4,5-trihydroxy-N-(4-(N-(5-methyl isoxazol-3-yl) sulfamoyl) phenyl)benzamide. These compounds showed promising inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential use in treating Urinary Tract Infections (UTIs) (Mahapatra et al., 2022).
Enzyme Inhibition
Novel bi-heterocyclic benzamides, including variants of 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, were evaluated for their inhibition against alkaline phosphatase. This study suggests their potential role in regulating normal calcification of bones and teeth (Abbasi et al., 2019).
Antioxidant Activity
Amino-substituted benzamide derivatives, including 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, showed powerful antioxidant activity by scavenging free radicals. Their electrochemical oxidation mechanisms contribute to understanding their radical scavenging activity (Jovanović et al., 2020).
Antiviral Applications
Research on benzamide-based 5-aminopyrazoles, including 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide derivatives, indicates significant activities against avian influenza virus, showcasing potential in antiviral therapies (Hebishy et al., 2020).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, related to 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, demonstrated gelation behavior towards specific solvents, indicating applications in material science and pharmaceutical formulations (Yadav & Ballabh, 2020).
Cancer Therapy
A study on novel benzamide derivatives, including 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, found significant anticancer activities against human cancer cell lines, highlighting their potential in cancer treatment (Mohan et al., 2021).
Anticonvulsant Properties
Research involving cyclic enaminone derivatives connected to substituted aromatic rings, similar to 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, showed potential anticonvulsant activities in treating epilepsy (Amaye et al., 2021).
Antimicrobial Studies
Benzamide derivatives, including 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, have been studied for their antimicrobial properties, indicating potential use in treating bacterial infections (Idrees et al., 2020).
Drug Design
Benzamides, including 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, have been pivotal in medicinal chemistry for various disorders, showcasing versatility in drug design (Ammaji et al., 2019).
Propriétés
IUPAC Name |
3,4,5-trihydroxy-N-prop-2-ynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h1,4-5,12-14H,3H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQWQWEFWLUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)




![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)





![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)